Cas no 1105196-39-1 ([2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine)
![[2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine structure](https://ja.kuujia.com/scimg/cas/1105196-39-1x500.png)
[2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine 化学的及び物理的性質
名前と識別子
-
- AKOS005207580
- 2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine
- EN300-239421
- [2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine
- F2135-0810
- 2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine
- 1105196-39-1
-
- インチ: 1S/C11H16N6O/c12-1-2-17-11-9(7-15-17)10(13-8-14-11)16-3-5-18-6-4-16/h7-8H,1-6,12H2
- InChIKey: GVSWYHWDRJZNQN-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C2=C3C=NN(CCN)C3=NC=N2)CC1
計算された属性
- せいみつぶんしりょう: 248.13855916g/mol
- どういたいしつりょう: 248.13855916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
[2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2135-0810-0.25g |
[2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine |
1105196-39-1 | 95%+ | 0.25g |
$436.0 | 2023-09-06 | |
Life Chemicals | F2135-0810-5g |
[2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine |
1105196-39-1 | 95%+ | 5g |
$1452.0 | 2023-09-06 | |
TRC | M177466-100mg |
[2-(4-Morpholin-4-yl-1h-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine |
1105196-39-1 | 100mg |
$ 115.00 | 2022-06-04 | ||
Enamine | EN300-239421-0.05g |
2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine |
1105196-39-1 | 95% | 0.05g |
$612.0 | 2024-06-19 | |
Enamine | EN300-239421-2.5g |
2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine |
1105196-39-1 | 95% | 2.5g |
$1428.0 | 2024-06-19 | |
Enamine | EN300-239421-5g |
2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine |
1105196-39-1 | 5g |
$2110.0 | 2023-09-15 | ||
Enamine | EN300-239421-1g |
2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine |
1105196-39-1 | 1g |
$728.0 | 2023-09-15 | ||
Enamine | EN300-239421-0.5g |
2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine |
1105196-39-1 | 95% | 0.5g |
$699.0 | 2024-06-19 | |
Enamine | EN300-239421-5.0g |
2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine |
1105196-39-1 | 95% | 5.0g |
$2110.0 | 2024-06-19 | |
Enamine | EN300-239421-10.0g |
2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine |
1105196-39-1 | 95% | 10.0g |
$3131.0 | 2024-06-19 |
[2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine 関連文献
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
[2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amineに関する追加情報
Introduction to [2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine and Its Significance in Modern Pharmaceutical Research
[2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine is a compound with the CAS number 1105196-39-1, which has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of heterocyclic molecules that exhibit a blend of structural complexity and biological activity, making it a promising candidate for further investigation in drug discovery and development.
The molecular structure of [2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine incorporates several key pharmacophoric elements that contribute to its biological activity. The presence of a pyrazolo[3,4-d]pyrimidine core is particularly noteworthy, as this scaffold is well-known for its role in various pharmacological contexts. Pyrazolo[3,4-d]pyrimidines have been extensively studied for their potential as kinase inhibitors, anticancer agents, and antimicrobial compounds. The integration of this scaffold with a morpholine moiety further enhances the compound's pharmacological profile by introducing additional functional groups that can interact with biological targets.
In recent years, there has been a growing interest in developing novel therapeutic agents that target complex diseases such as cancer and inflammatory disorders. The compound [2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine has emerged as a promising candidate in this context due to its ability to modulate key signaling pathways involved in these diseases. Specifically, studies have suggested that this compound may interact with enzymes and receptors that play critical roles in cell proliferation, survival, and inflammation.
One of the most intriguing aspects of [2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine is its potential as an inhibitor of protein kinases. Protein kinases are enzymes that play a crucial role in cell signaling and are implicated in numerous diseases, including cancer. By inhibiting specific kinases, this compound may be able to disrupt abnormal signaling pathways that contribute to disease progression. Preliminary research has indicated that [2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine exhibits inhibitory activity against several kinases, suggesting its potential as a lead compound for the development of kinase inhibitors.
Furthermore, the morpholine moiety in the structure of [2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine has been shown to enhance the solubility and bioavailability of the compound. This is an important consideration in drug development, as poor solubility can significantly limit the efficacy of a therapeutic agent. The morpholine group also contributes to the compound's ability to interact with biological targets by providing additional hydrogen bonding opportunities and steric bulk that can influence binding affinity.
The synthesis of [2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves several key transformations, including condensation reactions, cyclization steps, and functional group modifications. Each step must be carefully optimized to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this complex molecule with increasing efficiency and scalability.
In the context of drug discovery, [2-(4-morpholin-4-ylyl-H-pyrazolo-[3.4-d])pyrimidin-l)-ylethylamine has been subjected to rigorous biochemical and cellular assays to evaluate its biological activity. These studies have provided valuable insights into its mechanism of action and potential therapeutic applications. For instance, cell-based assays have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis or inhibiting cell proliferation. Additionally, preclinical studies have shown promising results in animal models of inflammation and pain.
The development of [2-(4-morpholin-ylyl-H-pyrazol-o-[3'.'d])pyrimidin-l)-ylethylethanolamine as a therapeutic agent is an example of how interdisciplinary research can lead to innovative solutions in medicine. By combining insights from organic chemistry, medicinal chemistry, and biochemistry, researchers have been able to identify and develop novel compounds with significant therapeutic potential. This compound serves as a testament to the power of collaborative research in advancing drug discovery efforts.
The future prospects for [2-(4-morpholino-lH-pyrazol-o-[3'.'d])pyrimidin-l)-ylethylethanolamine are exciting and multifaceted. Ongoing research aims to further optimize its pharmacological properties by modifying its chemical structure. Additionally, efforts are underway to evaluate its safety profile and pharmacokinetic properties through preclinical studies. These studies will provide critical data needed for advancing this compound into clinical trials.
In conclusion, [2-(4-morpholin-ylyl-H-pyrazol-o-[3'.'d])pyrimidin-l)-ylethylethanolamine (CAS number 1105196-39-l)] is a remarkable compound with significant potential in modern pharmaceutical research. Its unique structural features and biological activity make it a promising candidate for further investigation in drug discovery and development. As research continues to uncover new therapeutic applications for this compound, it is likely to play an important role in addressing some of the most challenging diseases faced by humanity today.
1105196-39-1 ([2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine) 関連製品
- 2227675-63-8((2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol)
- 2470437-30-8(1-Benzyl-4-tert-butylpyrazol-3-amine)
- 22002-17-1(Benzenemethanol,3,5-dichloro-4-hydroxy-)
- 2172555-11-0(4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid)
- 2377030-82-3(3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride)
- 2728765-90-8(5-{(2S)-2-amino-2-phenylethylamino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2227680-37-5(rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropylmethanamine)
- 2320663-35-0(N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide)
- 2228244-89-9(2-hydroxy-3-methyl-3-3-(trifluoromethyl)pyridin-4-ylbutanoic acid)
- 2229258-44-8(1,1,1-trifluoro-3-(2-methylpyridin-4-yl)propan-2-ol)




